Terbium(III) nitrate hexahydrate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

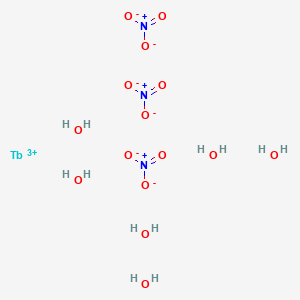

Structure

2D Structure

特性

CAS番号 |

13451-19-9 |

|---|---|

分子式 |

H3NO4Tb |

分子量 |

239.954 g/mol |

IUPAC名 |

nitric acid;terbium;hydrate |

InChI |

InChI=1S/HNO3.H2O.Tb/c2-1(3)4;;/h(H,2,3,4);1H2; |

InChIキー |

MZQQOOMFKKUPJH-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Tb+3] |

正規SMILES |

[N+](=O)(O)[O-].O.[Tb] |

他のCAS番号 |

13451-19-9 |

ピクトグラム |

Oxidizer; Irritant |

製品の起源 |

United States |

Foundational & Exploratory

The Luminescent Heart of Green Photonics: A Technical Guide to Terbium(III) Nitrate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the photoluminescent properties of Terbium(III) nitrate (B79036) hexahydrate, a key inorganic compound known for its characteristic and vibrant green emission. This document is intended to serve as a comprehensive resource, detailing the fundamental photophysics, quantitative performance metrics, and the experimental protocols necessary for the accurate characterization of this material.

Core Photoluminescent Properties

Terbium(III) nitrate hexahydrate, with the chemical formula Tb(NO₃)₃·6H₂O, is a crystalline solid that exhibits strong luminescence upon excitation with ultraviolet (UV) light.[1] This property arises from the electronic transitions within the 4f orbitals of the trivalent terbium ion (Tb³⁺). The coordinated water and nitrate ligands play a crucial role in the local symmetry of the Tb³⁺ ion, which influences the probabilities of these transitions.

The luminescence of Terbium(III) is characterized by a series of sharp emission bands, a hallmark of lanthanide emitters. The most prominent of these is the green emission, which is of significant interest for various applications, including phosphors for lighting and displays, biological imaging, and as a component in drug delivery systems.[1][2]

Excitation and Emission Spectra

The photoluminescence of this compound is initiated by the absorption of photons, which excites the Tb³⁺ ion from its ground state to higher energy levels. While direct excitation of the f-f transitions is possible, it is often inefficient due to their forbidden nature. In the solid state, excitation can occur through direct absorption by the Tb³⁺ ion or via energy transfer from the nitrate groups or water molecules in the coordination sphere.

The emission spectrum is dominated by transitions from the excited ⁵D₄ level to the various ⁷Fⱼ (J = 6, 5, 4, 3, 2, 1, 0) ground state multiplets. The most intense of these transitions is the ⁵D₄ → ⁷F₅ transition, which is responsible for the characteristic bright green emission.

Quantitative Photoluminescent Data

Precise quantitative data for solid this compound is not widely available in the literature. However, studies on the hydrated terbium ion, [Tb(H₂O)₉]³⁺, in aqueous solution provide a valuable proxy, as the local coordination environment of the terbium ion is similar. The photophysical properties of the [Tb(H₂O)₉]³⁺ aqua ion have been characterized in detail.[3] It is important to note that the solid-state environment can influence these properties due to differences in crystal packing, symmetry, and vibrational quenching pathways.

| Property | Value (for [Tb(H₂O)₉]³⁺ in H₂O) | Reference |

| Luminescence Quantum Yield (Φlum) | 0.045 | [3] |

| Excited State Lifetime (τ) | 0.45 ms | [3] |

| Radiative Rate Constant (kr) | 100 s⁻¹ | [3] |

| Non-radiative Rate Constant (knr) | 2120 s⁻¹ | [3] |

Experimental Protocols

The accurate determination of the photoluminescent properties of solid this compound requires rigorous experimental procedures. The following sections detail the methodologies for key measurements.

Synthesis of this compound Crystals

High-purity crystalline this compound can be prepared by dissolving Terbium(III) oxide in nitric acid, followed by crystallization.

Materials:

-

Terbium(III) oxide (Tb₄O₇)

-

Concentrated Nitric Acid (HNO₃)

-

Deionized water

-

Hydrogen Peroxide (H₂O₂) (optional, to ensure complete dissolution)

Procedure:

-

Carefully add Terbium(III) oxide to a minimal amount of concentrated nitric acid in a fume hood. Gentle heating may be required to facilitate dissolution. A few drops of hydrogen peroxide can be added to aid the dissolution of the mixed-valence oxide.

-

Once the oxide has completely dissolved, slowly evaporate the solution to induce crystallization.

-

Collect the resulting colorless crystals of Tb(NO₃)₃·6H₂O by filtration.

-

Wash the crystals with a small amount of cold deionized water and dry them in a desiccator over a suitable drying agent.

Photoluminescence Spectroscopy

Instrumentation:

-

A spectrofluorometer equipped with a high-intensity Xenon lamp or a tunable laser as the excitation source.

-

A monochromator for selecting the excitation and emission wavelengths.

-

A sensitive detector, such as a photomultiplier tube (PMT).

-

A solid sample holder for powders or crystals.

Procedure for Emission and Excitation Spectra:

-

Place a small amount of the crystalline this compound powder in the solid sample holder.

-

Emission Spectrum: Set the excitation wavelength to a suitable value (e.g., in the UV region, around 254 nm or 365 nm) and scan the emission monochromator over the desired wavelength range (e.g., 400-700 nm) to record the characteristic emission peaks of Tb³⁺.

-

Excitation Spectrum: Set the emission monochromator to the wavelength of the most intense emission peak (the ⁵D₄ → ⁷F₅ transition, typically around 545 nm) and scan the excitation monochromator to identify the wavelengths at which the Tb³⁺ ion is most efficiently excited.

Absolute Quantum Yield Measurement

The absolute photoluminescence quantum yield of a solid sample is best determined using an integrating sphere.

Instrumentation:

-

A spectrofluorometer equipped with an integrating sphere accessory.

-

A calibrated light source.

Procedure:

-

Calibrate the spectrofluorometer and integrating sphere system according to the manufacturer's instructions.

-

Place the solid this compound sample in the integrating sphere.

-

Measure the emission spectrum of the sample when it is directly excited by the light source.

-

Measure the spectrum of the excitation light scattered by a non-luminescent reference standard (e.g., a calibrated BaSO₄ or PTFE sample) under the same conditions.

-

The quantum yield is calculated as the ratio of the number of emitted photons to the number of absorbed photons, which can be determined from the integrated areas of the emission and scattered excitation light spectra.

Luminescence Lifetime Measurement

The luminescence lifetime is determined using time-resolved photoluminescence spectroscopy.

Instrumentation:

-

A pulsed light source with a short pulse duration (e.g., a pulsed laser or a flash lamp).

-

A fast detector (e.g., a PMT or an avalanche photodiode).

-

A time-correlated single-photon counting (TCSPC) system or a digital oscilloscope.

Procedure:

-

Excite the this compound sample with a short pulse of light at a suitable excitation wavelength.

-

Monitor the decay of the luminescence intensity at the peak emission wavelength (around 545 nm) as a function of time after the excitation pulse.

-

Fit the decay curve to an exponential function to determine the luminescence lifetime (τ). For a single emissive species in a homogeneous environment, the decay is expected to be mono-exponential.

Signaling Pathways and Experimental Workflows

The photoluminescence of this compound involves a series of energy transfer steps that can be visualized.

Caption: Energy level diagram illustrating the direct excitation and emission process in the Tb³⁺ ion.

Caption: A typical experimental workflow for the comprehensive photoluminescence characterization of this compound.

References

Unveiling the Crystal Architecture of Terbium(III) Nitrate Hexahydrate: A Technical Guide

For Immediate Release

Shanghai, China – December 22, 2025 – In a comprehensive overview for researchers, scientists, and professionals in drug development, this technical guide delves into the intricate crystal structure and space group of terbium(III) nitrate (B79036) hexahydrate, a compound of significant interest in materials science and coordination chemistry. This document synthesizes crystallographic data and experimental methodologies from key scientific literature to provide an in-depth understanding of this lanthanide complex.

Core Crystallographic Data

The crystal structure of terbium(III) nitrate hexahydrate has been determined through single-crystal X-ray diffraction analysis. The compound crystallizes in the triclinic crystal system, a system characterized by three unequal axes with all axial angles being unequal to 90 degrees. The specific space group has been identified as P-1. This arrangement reflects a centrosymmetric structure.

The formula of the hydrated complex is more accurately represented as [Tb(NO₃)₃(H₂O)₄]·2H₂O, indicating that four water molecules are directly coordinated to the terbium ion, while the remaining two are lattice water molecules.[1] This coordination environment is crucial for understanding the compound's chemical and physical properties.

A summary of the quantitative crystallographic data is presented in the table below for clarity and ease of comparison.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a | 6.736(2) Å |

| b | 11.013(3) Å |

| c | 11.531(3) Å |

| α | 80.14(2)° |

| β | 88.21(2)° |

| γ | 89.92(2)° |

| Volume | 842.1(4) ų |

| Z (Formula units per unit cell) | 2 |

| Calculated Density | 2.245 g/cm³ |

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound is a meticulous process involving several key stages. The detailed methodology provides a roadmap for replicating and verifying these findings.

Crystal Growth and Preparation

Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated aqueous solution of terbium(III) nitrate. High-purity terbium(III) oxide is dissolved in nitric acid, and the resulting solution is carefully concentrated. The solution is then allowed to stand at a constant temperature, promoting the formation of well-defined, colorless crystals. A suitable crystal is selected and mounted on a goniometer head for data collection.

Data Collection

A single crystal is subjected to a beam of monochromatic X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. The intensity and position of these diffracted beams are recorded by a detector. For the determination of the this compound structure, data is collected at a controlled temperature to minimize thermal vibrations of the atoms, leading to a more precise structure determination.

Structure Solution and Refinement

The collected diffraction data is then processed to determine the unit cell parameters and the space group. The initial positions of the heavy terbium atoms are often determined using Patterson methods. Subsequent Fourier analysis of the diffraction data reveals the positions of the lighter atoms (oxygen, nitrogen, and hydrogen). The structural model is then refined using least-squares methods, which adjust the atomic coordinates and thermal parameters to achieve the best possible agreement between the observed and calculated diffraction patterns.

Logical Workflow of Crystallographic Analysis

The process of determining the crystal structure of this compound can be visualized as a logical workflow, from sample preparation to the final refined structure.

This in-depth guide provides a foundational understanding of the crystal structure of this compound, underpinned by precise data and detailed experimental protocols. This information is vital for researchers working on the development of novel materials and pharmaceuticals where the specific coordination and crystalline form of lanthanide compounds are of paramount importance.

References

A Deep Dive into the Solubility of Terbium(III) Nitrate Hexahydrate: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, understanding the solubility of precursor materials is paramount for the successful formulation of novel therapeutics and diagnostics. Terbium(III) nitrate (B79036) hexahydrate (Tb(NO₃)₃·6H₂O), a key compound in the burgeoning field of lanthanide-based bioimaging and nanomedicine, is no exception. This technical guide provides a comprehensive overview of the solubility of Terbium(III) nitrate hexahydrate in aqueous and organic media, details experimental methodologies for its determination, and contextualizes its importance in the synthesis of functional nanomaterials.

Core Concepts: Solubility of this compound

This compound is a white crystalline solid that is well-recognized for its high solubility in water.[1][2] It is also known to be soluble in polar organic solvents such as ethanol (B145695) and acetone.[3] This high solubility is a critical attribute, particularly when it serves as a precursor in the synthesis of terbium-containing nanoparticles, where solution-phase chemistry dictates the size, morphology, and ultimately, the functionality of the resulting nanomaterials.[4][5]

While qualitative descriptions of its solubility are readily available, precise quantitative data remains sparse in publicly accessible literature. The dissolution process in water is driven by the strong ion-dipole interactions between the terbium (Tb³⁺) and nitrate (NO₃⁻) ions and the polar water molecules. In organic solvents, the solubility is influenced by factors such as the solvent's polarity, its ability to form coordination complexes with the terbium ion, and the lattice energy of the salt.

Quantitative Solubility Data

A comprehensive search of available scientific literature and chemical databases yielded limited specific quantitative solubility data for this compound. The following table summarizes the available information. It is important to note that the single quantitative value for water solubility lacks a specified temperature and primary reference, and therefore should be considered with caution.

| Solvent | Chemical Formula | Qualitative Solubility | Quantitative Solubility ( g/100 mL) | Temperature (°C) |

| Water | H₂O | Highly Soluble[1][2] | ~145 (unreferenced) | Not Specified |

| Ethanol | C₂H₅OH | Soluble[3] | Data not available | Not Applicable |

| Methanol | CH₃OH | Data not available | Data not available | Not Applicable |

| Acetone | C₃H₆O | Soluble[3] | Data not available | Not Applicable |

The lack of extensive quantitative data highlights a knowledge gap and underscores the importance of empirical determination of solubility for specific applications, especially where precise concentrations are critical.

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely accepted technique for determining the thermodynamic solubility of a solid in a solvent.[6][7] The following is a detailed protocol adapted for a highly soluble salt like this compound.

Objective: To determine the saturation solubility of this compound in a given solvent at a constant temperature.

Materials and Equipment:

-

This compound (high purity)

-

Solvent of interest (e.g., deionized water, absolute ethanol)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Screw-capped vials or flasks

-

Syringe filters (e.g., 0.22 µm pore size)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for concentration measurement (e.g., ICP-MS for terbium concentration, UV-Vis spectrophotometer with a suitable chromophore, or gravimetric analysis)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Securely cap the vials and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C). Allow the mixtures to equilibrate for an extended period (typically 24-72 hours) with continuous agitation. The long equilibration time ensures that the system reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any undissolved microcrystals. This step is critical to prevent overestimation of the solubility.

-

Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration suitable for the chosen analytical method.

-

Quantification: Determine the concentration of Terbium(III) in the diluted solution using a calibrated analytical instrument.

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, expressing the result in units such as g/100 mL or mol/L.

The following diagram illustrates the workflow for this experimental protocol.

Relevance in Drug Development: Precursor Solubility in Nanoparticle Synthesis for Bioimaging

The application of terbium-based nanomaterials in bioimaging is a rapidly advancing area of research.[8][9][10] These nanoparticles often exhibit unique luminescent properties that make them ideal probes for cellular and in-vivo imaging. This compound is a common precursor for the synthesis of these nanoparticles.[4]

The solubility of the precursor is a critical parameter that influences the nucleation and growth kinetics during nanoparticle synthesis.[5][11] A high and well-characterized solubility allows for:

-

Homogeneous Nucleation: Ensuring the precursor is fully dissolved before initiating the reaction leads to more uniform nucleation, resulting in nanoparticles with a narrow size distribution.

-

Control over Particle Size: By controlling the concentration of the precursor in the reaction mixture, which is directly related to its solubility, the final size of the nanoparticles can be tuned.

-

Reproducibility: A clear understanding of the solubility limits in different solvent systems is essential for the reproducible synthesis of nanoparticles with consistent properties.

The logical workflow for developing terbium-based nanoparticles for bioimaging, starting from the precursor, is depicted in the following diagram.

Conclusion

While this compound is known to be highly soluble in water and soluble in some organic solvents, a significant lack of precise, temperature-dependent quantitative data exists. This guide provides a framework for researchers to approach the determination of its solubility through a standardized experimental protocol. Understanding and controlling the solubility of this key precursor is fundamental to the rational design and reproducible synthesis of terbium-based nanomaterials for advanced applications in drug development and bioimaging. Further research to populate the quantitative solubility database for this important compound is highly encouraged.

References

- 1. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 2. americanelements.com [americanelements.com]

- 3. TERBIUM NITRATE, HEXAHYDRATE CAS#: 13451-19-9 [chemicalbook.com]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. books.rsc.org [books.rsc.org]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. Lanthanide Nanoparticles: From Design toward Bioimaging and Therapy. | Semantic Scholar [semanticscholar.org]

- 9. Lanthanide Nanoparticles: From Design toward Bioimaging and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biomedical Applications of Lanthanide Nanomaterials, for Imaging, Sensing and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Navigating the Thermal Degradation of Hydrated Terbium Nitrate: A Technical Guide

For Immediate Release

This whitepaper provides a comprehensive technical overview of the thermal decomposition pathway of hydrated terbium (III) nitrate (B79036) (Tb(NO₃)₃·6H₂O). The information is curated for researchers, scientists, and professionals in drug development who utilize rare earth compounds in their work. This document outlines the sequential degradation process, intermediate compounds, and final products, supported by quantitative data and detailed experimental protocols.

Introduction

Hydrated terbium (III) nitrate is a key precursor material in the synthesis of terbium-based phosphors, catalysts, and other advanced materials. Understanding its thermal behavior is critical for controlling the stoichiometry and morphology of the final products. The thermal decomposition of hydrated rare earth nitrates is a multi-step process involving dehydration, followed by the decomposition of the nitrate to an oxynitrate, and ultimately to the corresponding rare earth oxide.

Thermal Decomposition Pathway

-

Dehydration: The process begins with the sequential loss of the six water molecules of hydration. This typically occurs in multiple, often overlapping, steps at temperatures below 300°C.

-

Formation of Anhydrous Nitrate: Following complete dehydration, the anhydrous terbium nitrate, Tb(NO₃)₃, is formed.

-

Decomposition to Oxynitrate: The anhydrous nitrate is unstable at elevated temperatures and decomposes to form an intermediate terbium oxynitrate (TbONO₃). This step involves the release of nitrogen oxides.

-

Final Decomposition to Oxide: The terbium oxynitrate further decomposes at higher temperatures to yield the final product, terbium(III,IV) oxide (Tb₄O₇).

The following diagram illustrates the logical progression of the thermal decomposition of hydrated terbium nitrate.

Caption: Logical workflow of the thermal decomposition of hydrated terbium nitrate.

Quantitative Decomposition Data

The following table summarizes the expected temperature ranges and corresponding mass loss percentages for each stage of the thermal decomposition of Tb(NO₃)₃·6H₂O. These values are extrapolated from data for similar rare earth nitrates and should be considered as approximations.

| Decomposition Stage | Temperature Range (°C) | Intermediate/Final Product | Theoretical Mass Loss (%) |

| Dehydration | < 300 | Tb(NO₃)₃ | 23.85 |

| Oxynitrate Formation | 300 - 450 | TbONO₃ | 49.67 (cumulative) |

| Oxide Formation | > 450 | Tb₄O₇ | 59.54 (cumulative) |

Experimental Protocols

The study of the thermal decomposition of hydrated terbium nitrate involves several key analytical techniques to identify and characterize the intermediate and final products.

Thermogravimetric and Differential Thermal Analysis (TGA-DTA)

Objective: To determine the temperature ranges and corresponding mass losses for each decomposition step.

Methodology: A sample of hydrated terbium nitrate (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible. The sample is heated in a TGA-DTA instrument from room temperature to approximately 800°C at a controlled heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., air or nitrogen). The TGA curve plots the percentage of mass loss against temperature, while the DTA curve shows the difference in temperature between the sample and a reference material, indicating endothermic or exothermic events.

The following diagram illustrates a typical experimental workflow for the analysis of the thermal decomposition process.

Caption: A typical experimental workflow for studying thermal decomposition.

X-Ray Diffraction (XRD)

Objective: To identify the crystalline structure of the intermediate and final products.

Methodology: Samples of the material are prepared by heating hydrated terbium nitrate to specific temperatures corresponding to the plateaus observed in the TGA curve. The samples are then cooled to room temperature and finely ground. The powdered sample is mounted on a sample holder and analyzed using an X-ray diffractometer. The resulting diffraction pattern provides information about the crystal structure of the material, which can be compared to standard diffraction databases for identification.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the intermediate products.

Methodology: Samples of the intermediates are prepared as described for XRD analysis. A small amount of the powdered sample is mixed with potassium bromide (KBr) and pressed into a pellet. The IR spectrum of the pellet is then recorded. The presence of characteristic absorption bands for nitrate ions (NO₃⁻), hydroxyl groups (-OH), and metal-oxygen bonds can be used to confirm the composition of the intermediates.

Conclusion

The thermal decomposition of hydrated terbium nitrate is a predictable, multi-step process that can be reliably characterized using standard thermal analysis and spectroscopic techniques. By carefully controlling the temperature and atmosphere during heating, it is possible to isolate intermediate phases and synthesize the final terbium oxide with desired properties. The data and protocols presented in this whitepaper provide a foundational understanding for researchers and professionals working with terbium-based materials.

Terbium(III) nitrate hexahydrate molecular formula and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular formula and molecular weight of Terbium(III) nitrate (B79036) hexahydrate, a compound of significant interest in various scientific and biomedical research fields.

Core Molecular Data

The fundamental properties of Terbium(III) nitrate hexahydrate are summarized in the table below.

| Parameter | Value |

| Molecular Formula | Tb(NO₃)₃·6H₂O[1][2][3][4] |

| Molecular Weight | 453.03 g/mol [1][2] |

Determination of Molecular Weight: A Methodological Breakdown

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is detailed below, based on the established atomic weights of Terbium (Tb), Nitrogen (N), Oxygen (O), and Hydrogen (H).

Experimental Protocol for Atomic Weight Determination

The atomic weights used in this calculation are the standard atomic weights as provided by the International Union of Pure and Applied Chemistry (IUPAC). These values are determined through a rigorous evaluation of experimental data from multiple sources. The primary experimental techniques for determining atomic weights and isotopic compositions include:

-

Mass Spectrometry: This is the cornerstone of modern atomic weight determination. It involves ionizing atoms of an element and then separating the ions based on their mass-to-charge ratio. The relative abundance of each isotope can be precisely measured, allowing for the calculation of a weighted average atomic mass.

-

Absolute Methods: These are highly accurate methods that relate the mass of an isotope to the kilogram standard. One such method is the Avogadro project, which involves counting the atoms in a highly pure silicon sphere.

The standard atomic weights are not static values and are periodically re-evaluated by the IUPAC Commission on Isotopic Abundances and Atomic Weights as new and more precise experimental data become available.

Calculation of Molecular Weight

The molecular weight of this compound (Tb(NO₃)₃·6H₂O) is calculated as follows:

-

Nitrogen (N): 3 x 14.007 u = 42.021 u

-

Oxygen (O): (3 x 3) + (6 x 1) = 15 atoms x 15.999 u = 239.985 u[8][9]

-

Hydrogen (H): 6 x 2 = 12 atoms x 1.008 u = 12.096 u[10]

Total Molecular Weight = 158.925 + 42.021 + 239.985 + 12.096 = 453.027 u

This calculated value is in excellent agreement with the cited molecular weight of 453.03 g/mol .[1][2]

Visualizing the Molecular Composition

The following diagram illustrates the hierarchical relationship of the constituent elements in determining the final molecular weight of this compound.

Caption: Hierarchical breakdown of the molecular weight of this compound.

References

- 1. Terbium(III) nitrate 99.999 trace metals 13451-19-9 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. strem.com [strem.com]

- 4. Terbium (III) Nitrate Hexahydrate - ProChem, Inc. [prochemonline.com]

- 5. Terbium (Tb) - Periodic Table [periodictable.one]

- 6. en-gb.periodic-table.io [en-gb.periodic-table.io]

- 7. Terbium Facts - Tb or Atomic Number 65 [thoughtco.com]

- 8. fiveable.me [fiveable.me]

- 9. Oxygen - Wikipedia [en.wikipedia.org]

- 10. quora.com [quora.com]

CAS number for Terbium(III) nitrate hexahydrate.

An In-depth Technical Guide to Terbium(III) Nitrate (B79036) Hexahydrate for Researchers and Drug Development Professionals

CAS Number: 13451-19-9

This guide provides a comprehensive overview of Terbium(III) nitrate hexahydrate, a versatile lanthanide salt with significant applications in research and drug development. Its unique luminescent properties make it an invaluable tool in various analytical and imaging techniques.

Physicochemical and Safety Data

This compound is a white crystalline solid.[1][2] It is highly soluble in water and is an oxidizing agent.[1] Due to its oxidizing nature, it may intensify fires and can form flammable mixtures when combined with hydrocarbons.[1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 13451-19-9 | [4] |

| Molecular Formula | Tb(NO₃)₃·6H₂O | [4] |

| Molecular Weight | 453.03 g/mol | [4] |

| Appearance | White crystals and lumps | [1][5] |

| Purity | ≥99% | [4] |

| Luminescence | Exhibits characteristic green luminescence | [6] |

| Major Emission Peak | 545 nm (corresponding to the ⁵D₄–⁷F₅ transition) | [7] |

Table 2: Safety Information for this compound

| Hazard Statement | Code | Reference(s) |

| May intensify fire; oxidizer | H272 | [2] |

| Causes skin irritation | H315 | [2] |

| Causes serious eye irritation | H319 | [2] |

| May cause respiratory irritation | H335 | [2] |

Applications in Research and Drug Development

The unique photoluminescent properties of terbium(III) ions, characterized by a large Stokes shift, long luminescence lifetime, and sharp emission bands, make this compound a valuable precursor and reagent in several advanced applications.

-

Luminescent Probes and Sensors: Terbium complexes are widely used to develop highly sensitive luminescent probes for detecting various analytes.[8] For instance, a novel sensor utilizing a protein that specifically binds to rare earth elements has been developed to detect terbium in environmental samples.[9] This technology leverages the sensitization of terbium's luminescence by tryptophan, where light absorbed by the amino acid is transferred to the terbium ion, which then emits its characteristic green light.[9]

-

Cellular Imaging: Terbium(III)-doped nanoparticles are employed as contrast agents in cellular imaging.[5][10] For example, silica (B1680970) nanoparticles doped with terbium(III) complexes have been successfully used for imaging cancer cells.[10]

-

Drug Discovery and High-Throughput Screening: The long luminescence lifetime of terbium(III) allows for time-resolved fluorescence assays, which are instrumental in drug discovery for minimizing background fluorescence from biological samples.[11] These assays have been designed for monitoring enzyme activity, such as for cyclin-dependent kinase 5 (CDK5), and for DNA hybridization assays.[11][12]

-

Precursor for Nanomaterials: this compound serves as a precursor for synthesizing various nanomaterials, including metal-organic frameworks (MOFs) with luminescent properties for photocatalysis and sensor applications.[5] It is also used in the synthesis of terbium-doped nanoparticles and other lanthanide-based nanocrystals for biomedical applications.[13][14]

Experimental Protocols

General Protocol for a Terbium(III) Luminescence-Based Esterase Activity Assay

This protocol is adapted from a method for a continuous assay of esterase activity based on the sensitization of Tb³⁺ luminescence.[15]

-

Preparation of Assay Buffer: Prepare a 2x assay buffer consisting of 10 mM HEPES–NaOH buffer (pH 7.4), 8 mM TbCl₃, 700 μM TOPO (tri-n-octylphosphine oxide), and 0.2% w/v Triton X-100. Note: this compound can be used as the terbium source, ensuring the final concentration of Tb³⁺ is 4 mM in the final reaction mixture.

-

Sample Preparation: For analyzing unpurified esterases from cell lysates, resuspend the cell pellet in water to a concentration 10 times the original culture volume.

-

Reaction Mixture: In a suitable microplate, combine 45 μL of the cell suspension, 5 μL of the ester substrate, and 50 μL of the 2x assay buffer.

-

Blank and Calibration: Prepare a blank solution containing the cell suspension, water instead of the substrate, and the assay buffer. A calibration curve can be prepared using known concentrations of the expected carboxylate product.

-

Measurement: Immediately measure the luminescence using a fluorometer. The excitation wavelength will depend on the sensitizer (B1316253) used (the carboxylate product of the esterase reaction), and the emission should be monitored at the characteristic peak of terbium at 545 nm.

Synthesis of Ytterbium Hydroxide Nanocrystals (Adaptable for Terbium)

This protocol for the synthesis of Yb(OH)₃ nanocrystals can be adapted for the synthesis of Tb(OH)₃ nanocrystals by substituting the ytterbium precursor with this compound.[14]

-

Precursor Solution: Prepare a 0.1 M solution of this compound in oleylamine (B85491).

-

Hydrothermal Synthesis: Transfer the solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to 180 °C for 12 hours.

-

Cooling and Washing: After the reaction, allow the autoclave to cool to room temperature. Collect the nanocrystals by centrifugation and wash them multiple times with an ethanol/hexane mixture to remove excess oleylamine and unreacted precursors.

-

Drying and Characterization: Dry the resulting nanocrystals under vacuum. The morphology and size of the nanocrystals can be characterized using techniques such as Transmission Electron Microscopy (TEM).

Signaling Pathways and Experimental Workflows

Workflow for a Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This diagram illustrates a generalized workflow for a competitive HTRF assay, a common application for lanthanide-based probes in drug discovery.

Caption: Workflow of a competitive HTRF assay using a terbium-based donor.

Logical Relationship in a Protein-Based Terbium Sensor

This diagram illustrates the principle behind a protein-based sensor for terbium detection.

Caption: Principle of a protein-based luminescent sensor for terbium.

References

- 1. americanelements.com [americanelements.com]

- 2. Terbium (III) Nitrate Hexahydrate - ProChem, Inc. [prochemonline.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. 硝酸铽(III) 六水合物 99.999% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 6. Terbium(III) nitrate - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. repository.belmont.edu [repository.belmont.edu]

- 9. New sensor detects rare earth element terbium - Futurity [futurity.org]

- 10. Terbium(III) nitrate 99.999 trace metals 13451-19-9 [sigmaaldrich.com]

- 11. Sensitized luminescent terbium nanoparticles: preparation and time-resolved fluorescence assay for DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antibody-free time-resolved terbium luminescence assays designed for cyclin-dependent kinase 5 (CDK5) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Terbium and Vanadium Metal Nanoparticles Reactive Starting Materials for Liquid‐Phase Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. dspace.mit.edu [dspace.mit.edu]

Terbium(III) Nitrate Hexahydrate: A Technical Guide to its Hygroscopic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terbium(III) nitrate (B79036) hexahydrate (Tb(NO₃)₃·6H₂O) is a white crystalline solid that serves as a crucial precursor in the synthesis of various advanced materials, including phosphors, catalysts, and optical glasses. As with many hydrated inorganic salts, its interaction with atmospheric moisture is a critical parameter that can influence its stability, handling, and performance in various applications. This technical guide provides an in-depth analysis of the hygroscopic nature of Terbium(III) nitrate hexahydrate, offering insights into its classification, determination, and proper handling protocols.

Hygroscopic Nature of this compound

This compound is classified as a hygroscopic substance.[1][2] This means it has the tendency to absorb moisture from the surrounding atmosphere. The degree of hygroscopicity can range from slight absorption of water vapor on the crystal surface to deliquescence, where the substance absorbs enough moisture to dissolve and form an aqueous solution.

Other rare-earth nitrate hexahydrates, such as those of gadolinium and cerium, are also known to be hygroscopic or deliquescent, suggesting that this is a common characteristic for this class of compounds.[3] The presence of six molecules of water of hydration in the crystal structure of this compound indicates a strong affinity for water, which contributes to its hygroscopic behavior.

Quantitative Analysis of Hygroscopicity

To quantitatively assess the hygroscopicity of a substance like this compound, standardized experimental protocols are employed. The results of these tests allow for the classification of the material's hygroscopic nature.

Hygroscopicity Classification

The European Pharmacopoeia provides a widely accepted classification system for the hygroscopicity of substances. This classification is based on the percentage of weight gain after storing the substance at a specific temperature and relative humidity for a defined period.

| Hygroscopicity Classification | Weight Gain (%) after 24h at 25°C and 80% RH |

| Non-hygroscopic | < 0.2 |

| Slightly hygroscopic | ≥ 0.2 and < 2 |

| Hygroscopic | ≥ 2 and < 15 |

| Very hygroscopic | ≥ 15 |

| Deliquescent | Sufficient water is absorbed to form a liquid |

Table 1: European Pharmacopoeia classification of hygroscopicity.

Key Parameters in Hygroscopicity Assessment

-

Critical Relative Humidity (CRH): This is the specific relative humidity at which a solid substance begins to absorb a significant amount of moisture from the air, leading to deliquescence. Below the CRH, the material will remain in its solid form.

-

Moisture Sorption Isotherm: This is a graphical representation of the relationship between the equilibrium moisture content of a material and the surrounding relative humidity at a constant temperature. The shape of the isotherm provides valuable information about the mechanism of water sorption.

Experimental Protocols for Hygroscopicity Determination

The following are detailed methodologies for key experiments to determine the hygroscopicity of a solid compound like this compound.

Gravimetric Method (Static Method)

This method, based on the European Pharmacopoeia guidelines, provides a straightforward way to classify the hygroscopicity of a substance.

Objective: To determine the percentage of weight gain of this compound when exposed to a high-humidity environment.

Materials and Equipment:

-

This compound sample

-

Analytical balance (readable to 0.01 mg)

-

Weighing bottle with a stopper

-

Desiccator

-

Saturated solution of ammonium (B1175870) sulfate (B86663) ((NH₄)₂SO₄) to maintain a relative humidity of approximately 80% at 25°C

-

Constant temperature chamber or incubator set to 25 ± 1°C

Procedure:

-

Dry the weighing bottle and its stopper at a suitable temperature until a constant weight is achieved. Allow it to cool to room temperature in a desiccator and weigh it accurately (m₁).

-

Place a pre-determined amount of the this compound sample (typically 1-2 g) into the weighing bottle and weigh it accurately (m₂).

-

Place the unstoppered weighing bottle containing the sample in the desiccator over the saturated ammonium sulfate solution.

-

Store the desiccator in the constant temperature chamber at 25 ± 1°C for 24 hours.

-

After 24 hours, remove the weighing bottle from the desiccator, immediately stopper it, and weigh it accurately (m₃).

-

Calculate the percentage weight gain using the following formula:

Percentage Weight Gain = [(m₃ - m₂) / (m₂ - m₁)] * 100

-

Classify the hygroscopicity of the sample based on the criteria in Table 1.

Dynamic Vapor Sorption (DVS) Analysis

DVS is a more sophisticated technique that provides a detailed moisture sorption and desorption isotherm.

Objective: To determine the moisture sorption and desorption characteristics of this compound as a function of relative humidity at a constant temperature.

Materials and Equipment:

-

Dynamic Vapor Sorption (DVS) analyzer

-

This compound sample (typically 5-20 mg)

-

High-purity nitrogen gas (carrier gas)

-

Distilled or deionized water

Procedure:

-

Place a small, accurately weighed amount of the this compound sample into the DVS sample pan.

-

Set the instrument to the desired temperature (e.g., 25°C).

-

Initiate the DVS experiment, which typically involves the following automated steps:

-

Drying: The sample is initially dried by passing a stream of dry nitrogen gas (0% RH) over it until a stable weight is achieved. This establishes the dry mass of the sample.

-

Sorption: The relative humidity of the gas stream is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system waits until the sample weight stabilizes (i.e., the rate of weight change is below a pre-defined threshold) before moving to the next RH level. The equilibrium weight at each RH step is recorded.

-

Desorption: After reaching the maximum RH, the process is reversed, and the relative humidity is decreased in a stepwise manner back to 0% RH. The equilibrium weight at each step is again recorded.

-

-

The instrument's software plots the percentage change in mass against the relative humidity to generate the moisture sorption and desorption isotherms.

Visualizations

Experimental Workflow for Hygroscopicity Testing

Caption: Workflow for determining the hygroscopicity of a solid sample.

Decision Pathway for Handling Hygroscopic Materials

Caption: Decision-making process for handling hygroscopic substances.

Conclusion and Recommendations

This compound is a hygroscopic compound, a property that necessitates careful consideration during its storage, handling, and use. To ensure the integrity and performance of this material, it is recommended to:

-

Store the compound in tightly sealed containers in a desiccator or a controlled low-humidity environment.

-

Handle the material in a glove box or under a dry, inert atmosphere, especially for applications sensitive to water content.

-

Minimize the exposure time to ambient air during weighing and transfer operations.

-

Perform quantitative hygroscopicity testing, such as DVS analysis, if the application is critically dependent on the material's interaction with moisture, to establish its specific moisture sorption profile.

By understanding and mitigating the effects of its hygroscopic nature, researchers and professionals can ensure the reliability and reproducibility of their work involving this compound.

References

Unraveling the Electronic Configuration of the Terbium(III) Ion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trivalent terbium ion (Tb³⁺) occupies a unique position within the lanthanide series, distinguished by its potent luminescent and paramagnetic properties. These characteristics are fundamentally governed by its electronic configuration. This in-depth technical guide provides a comprehensive examination of the electronic structure of the Tb³⁺ ion, detailing its derivation from the neutral terbium atom, presenting key quantitative data, and outlining the experimental protocols used for its characterization. This document serves as a core reference for researchers and professionals leveraging the unique attributes of terbium in fields ranging from bio-imaging and drug delivery to materials science.

Introduction

Terbium (Tb), a member of the lanthanide series with atomic number 65, exhibits a rich and complex electronic structure that gives rise to its characteristic chemical and physical properties. The most stable and common oxidation state of terbium is +3, forming the Tb³⁺ ion.[1] The distinct spectroscopic and magnetic behaviors of this ion are of significant interest in various scientific and technological domains, including the development of fluorescent probes, contrast agents for magnetic resonance imaging (MRI), and luminescent materials. A thorough understanding of the electronic configuration of the Tb³⁺ ion is paramount for the rational design and application of terbium-based compounds.

Derivation of the Terbium(III) Ion Electronic Configuration

The electronic configuration of an element dictates its chemical behavior and physical properties. For terbium, the journey from a neutral atom to its trivalent ion involves the selective removal of its outermost electrons.

Ground State Configuration of Neutral Terbium (Tb)

A neutral terbium atom possesses 65 electrons. Its ground state electron configuration is [Xe] 4f⁹ 6s² .[1][2] The xenon core ([Xe]) represents the stable electron configuration of the noble gas xenon. The valence electrons, which are involved in chemical bonding and determine the element's properties, are in the 4f and 6s orbitals.

Ionization to Terbium(III) (Tb³⁺)

The formation of the Tb³⁺ ion occurs through the removal of three valence electrons from the neutral terbium atom. The electrons are removed in order of decreasing principal quantum number, and for orbitals with the same principal quantum number, from the orbital with the highest azimuthal quantum number. Therefore, the two electrons in the 6s orbital are removed first, followed by one electron from the 4f orbital.[3]

This process can be visualized as follows:

Caption: Formation of the Terbium(III) ion.

The resulting electronic configuration for the Terbium(III) ion is [Xe] 4f⁸ . This configuration, with its partially filled 4f subshell, is the root of the ion's interesting magnetic and luminescent properties.

Quantitative Data Summary

The electronic configuration of the Tb³⁺ ion gives rise to a set of measurable physical and chemical properties. The following tables summarize key quantitative data.

| Property | Value | Reference(s) |

| Atomic Number | 65 | [1] |

| Oxidation State | +3 | [1] |

| Electronic Configuration | [Xe] 4f⁸ | |

| Ground State Term Symbol | ⁷F₆ | [4] |

| Ionic Radius (6-coordinate) | 0.923 Å |

Table 1: Fundamental Properties of the Terbium(III) Ion.

| Ionization Step | Ionization Energy (kJ/mol) |

| 1st | 565.8 |

| 2nd | 1110 |

| 3rd | 2114 |

Table 2: Ionization Energies of Terbium.

| Property | Value | Conditions | Reference(s) |

| Magnetic Susceptibility (χ_M) | Paramagnetic | Room Temperature | [4] |

| Molar Magnetic Susceptibility (χ_M T) | 23.3 emu·K/mol | 300 K | [4] |

Table 3: Magnetic Properties of the Terbium(III) Ion.

Experimental Protocols

The determination of the electronic configuration and associated properties of the Tb³⁺ ion relies on a suite of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Luminescence Spectroscopy

Objective: To characterize the emission and excitation properties of Tb³⁺ complexes, which are directly related to the electronic transitions within the 4f orbitals.

Methodology:

-

Sample Preparation:

-

Synthesize the Tb³⁺ complex of interest. A common method involves reacting a terbium salt (e.g., Tb(NO₃)₃·5H₂O) with an organic ligand in a suitable solvent (e.g., ethanol).[5]

-

The resulting solution is stirred, and the pH is adjusted to facilitate complex formation.[5]

-

The solid complex is then isolated, purified, and dried.

-

-

Instrumentation:

-

A fluorometer or spectrophotometer equipped with a high-intensity lamp (e.g., Xenon lamp) is used.[6]

-

The instrument should be capable of recording both excitation and emission spectra.

-

-

Data Acquisition:

-

Emission Spectrum: The sample (in solid or solution form) is excited at a wavelength corresponding to the absorption of the ligand (the "antenna"). The instrument then scans a range of wavelengths to detect the emitted light. For Tb³⁺, characteristic emission peaks are observed, with the most intense typically around 545 nm, corresponding to the ⁵D₄ → ⁷F₅ transition.[5]

-

Excitation Spectrum: The emission wavelength is fixed at the maximum of a characteristic Tb³⁺ emission peak (e.g., 545 nm), and the instrument scans a range of excitation wavelengths. The resulting spectrum reveals which wavelengths are most effective at sensitizing the Tb³⁺ luminescence.

-

Luminescence Lifetime: Time-resolved measurements are performed to determine the decay time of the excited state, providing insights into the efficiency of the energy transfer process.[6]

-

Magnetic Susceptibility Measurement

Objective: To determine the magnetic properties of a Tb³⁺-containing compound, confirming its paramagnetism and quantifying the magnetic moment.

Methodology (Gouy Method):

-

Sample Preparation:

-

A powdered sample of the Tb³⁺ compound is packed uniformly into a long, cylindrical tube (Gouy tube).

-

The mass of the empty tube and the tube with the sample are accurately measured.

-

-

Instrumentation:

-

A Gouy balance is used, which consists of an analytical balance and a powerful electromagnet.

-

-

Data Acquisition:

-

The sample tube is suspended from the balance so that its bottom is in the center of the magnetic field and its top is outside the field.

-

The apparent mass of the sample is measured with the magnetic field off and then with the magnetic field on.

-

A paramagnetic sample will be pulled into the magnetic field, resulting in an apparent increase in mass.

-

The change in mass is used to calculate the gram magnetic susceptibility (χ_g), which can then be converted to the molar magnetic susceptibility (χ_M).

-

X-ray Absorption Spectroscopy (XAS)

Objective: To probe the local electronic and geometric structure around the terbium ion.

Methodology:

-

Sample Preparation:

-

The sample can be a solid or a solution. Solid samples are typically ground into a fine powder and pressed into a pellet or mounted on a sample holder. Liquid samples are contained in a suitable cell.

-

-

Instrumentation:

-

XAS measurements are performed at a synchrotron radiation facility, which provides a high-flux, tunable X-ray beam.

-

A monochromator is used to select the desired X-ray energy.

-

Detectors measure the intensity of the X-rays before and after they pass through the sample.

-

-

Data Acquisition:

-

The X-ray energy is scanned across an absorption edge of terbium (e.g., the L₃-edge).

-

The absorption coefficient is measured as a function of the incident X-ray energy.

-

The resulting spectrum is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

-

XANES provides information about the oxidation state and coordination geometry of the terbium ion.

-

EXAFS contains information about the number, type, and distance of the neighboring atoms.[7]

-

-

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical workflow for the experimental characterization of the Terbium(III) ion's electronic properties.

Caption: Experimental workflow for Tb³⁺ characterization.

Conclusion

The electronic configuration of the Terbium(III) ion, [Xe] 4f⁸, is the cornerstone of its remarkable luminescent and magnetic properties. This guide has provided a detailed overview of the derivation of this configuration, a summary of key quantitative data, and a description of the experimental protocols employed for its characterization. For researchers and professionals in drug development and materials science, a firm grasp of these fundamental principles is essential for harnessing the full potential of terbium-based technologies. The methodologies outlined herein provide a robust framework for the investigation and application of this unique lanthanide ion.

References

An In-depth Technical Guide to the Safe Handling, Storage, and Precautionary Measures for Terbium(III) Nitrate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling procedures, and storage requirements for Terbium(III) nitrate (B79036) hexahydrate. The information is intended to ensure the safety of laboratory personnel and the integrity of research activities involving this compound.

Hazard Identification and Classification

Terbium(III) nitrate hexahydrate is classified as a hazardous substance and requires careful handling. It is an oxidizing agent and can cause serious eye damage, skin irritation, and respiratory irritation.[1][2][3][4] It is also very toxic to aquatic life with long-lasting effects.[1]

GHS Hazard Statements:

Quantitative Toxicity Data

The following table summarizes the available acute toxicity data for Terbium(III) nitrate.

| Route of Exposure | Species | Dose (LD50) | Reference |

| Oral | Rat | 5000 mg/kg | [2][6] |

| Intraperitoneal | Rat | 260 mg/kg | [6] |

| Intravenous | Rat | 30 mg/kg | [6] |

| Intraperitoneal | Mouse | 480 mg/kg | [6] |

Safe Handling Protocols

Adherence to strict safety protocols is mandatory when handling this compound.

3.1. Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[7] Eye wash stations should be readily accessible.[7]

-

Skin Protection: Wear appropriate protective gloves (nitrile gloves are recommended) and a lab coat or other protective clothing to prevent skin exposure.[8]

-

Respiratory Protection: Use a NIOSH/MSHA-approved respirator if there is a risk of inhaling dust, especially in poorly ventilated areas.[4]

3.2. General Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood.[5][8]

-

Do not get the substance in your eyes, on your skin, or on your clothing.[1]

-

Avoid ingestion and inhalation.[1]

-

Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[2]

-

Wash hands thoroughly after handling.[4]

3.3. Experimental Protocol for Safe Weighing and Solution Preparation

-

Preparation: Don the required PPE (safety goggles, face shield, nitrile gloves, lab coat). Ensure the chemical fume hood is operational.

-

Weighing:

-

Place a weigh boat on a calibrated analytical balance inside the fume hood.

-

Carefully transfer the required amount of this compound from the stock container to the weigh boat using a clean spatula.

-

Minimize the generation of dust during transfer.

-

Close the stock container tightly immediately after use.

-

-

Solution Preparation:

-

Place a beaker containing the appropriate solvent on a magnetic stir plate inside the fume hood.

-

Slowly add the weighed this compound to the solvent while stirring to prevent splashing. This compound is highly soluble in water.[10]

-

Rinse the weigh boat with the solvent to ensure all the compound is transferred.

-

Continue stirring until the solid is completely dissolved.

-

-

Cleanup:

-

Wipe down the spatula and work area with a damp cloth.

-

Dispose of the weigh boat and any contaminated materials as hazardous waste according to institutional guidelines.

-

Remove and dispose of gloves properly, then wash hands.

-

Storage and Incompatibility

Proper storage is crucial to maintain the stability of this compound and prevent hazardous reactions.

4.1. Storage Conditions

-

Keep containers tightly closed to prevent moisture absorption, as the compound is hygroscopic.[1]

-

Store under an inert atmosphere (e.g., argon) if possible.[1][2]

-

Store away from incompatible materials, combustible materials, and foodstuffs.[2][9]

4.2. Incompatible Materials

This compound is incompatible with the following materials, and contact should be avoided:

-

Strong oxidizing agents[1]

-

Bases[1]

-

Reducing agents[6]

-

Acids[7]

-

Powdered metals[8]

-

Organic materials[2]

The following diagram illustrates the key incompatibilities.

Caption: Incompatible materials with this compound.

Emergency Procedures

5.1. First-Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician.[1][5]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][5]

-

Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Get medical attention if symptoms occur.[1][5][8]

5.2. Accidental Release Measures

In the event of a spill, follow this protocol:

-

Evacuate: Immediately evacuate personnel from the spill area.[5]

-

Ventilate: Ensure adequate ventilation.

-

Control Ignition Sources: Remove all sources of ignition.[2]

-

Contain Spill:

-

Collect Spill:

-

Carefully scoop up the spilled material and place it in a labeled, sealed container for disposal.

-

-

Decontaminate: Clean the spill area thoroughly.

-

Dispose: Dispose of the waste in accordance with local, state, and federal regulations.[7]

The following flowchart outlines the spill response procedure.

References

- 1. fishersci.com [fishersci.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. This compound | H12N3O15Tb | CID 202879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. tsapps.nist.gov [tsapps.nist.gov]

- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 9. fishersci.com [fishersci.com]

- 10. americanelements.com [americanelements.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Green Phosphors Using Terbium(III) Nitrate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of green-emitting phosphors using Terbium(III) nitrate (B79036) hexahydrate as the terbium source. The unique luminescent properties of terbium(III)-doped phosphors, characterized by a strong green emission, make them highly valuable for a range of applications including bioimaging, biosensing, and as security inks.

I. Introduction to Terbium-Based Green Phosphors

Terbium(III) ions are well-known for their bright green luminescence, primarily due to the ⁵D₄ → ⁷F₅ transition, which typically results in a sharp emission peak around 545 nm. When incorporated into a suitable host lattice, these ions can be efficiently excited by ultraviolet (UV) or near-UV light, leading to the characteristic green glow. The choice of the host material and the synthesis method are critical factors that influence the phosphor's quantum yield, thermal stability, and particle morphology.

Key Applications in Research and Drug Development:

-

Bioimaging and Biosensing: The long luminescence lifetime and large Stokes shift of terbium-based phosphors allow for time-resolved fluorescence detection, which effectively minimizes background autofluorescence from biological samples. This makes them excellent probes for high-sensitivity imaging and sensing applications. For instance, they can be used to track the biodistribution of drug delivery systems or to develop assays for specific biomarkers. A recently developed luminescent probe utilizes terbium's green fluorescence to sense the presence of β-glucuronidase, a biomarker for liver cancer[1].

-

Targeted Drug Delivery: Terbium-based nanoparticles can be functionalized to target specific cells or tissues, and their luminescence can be used to monitor their delivery and release of therapeutic agents[2].

-

Security and Anti-Counterfeiting: The unique spectral properties of these phosphors make them ideal for use in security inks and anti-counterfeiting measures for pharmaceutical packaging.

II. Experimental Protocols

Two common and effective methods for the synthesis of terbium-doped green phosphors are the solid-state reaction and the co-precipitation method. Terbium(III) nitrate hexahydrate is a suitable precursor for the terbium dopant in both methods.

A. Protocol 1: Solid-State Reaction Method

The solid-state reaction method is a traditional and widely used technique for preparing phosphors. It involves mixing the precursor materials and heating them at high temperatures to induce a chemical reaction and form the desired crystalline phosphor.

1. Materials and Equipment:

- Host material precursors (e.g., Y₂O₃, Gd₂O₃, Al₂O₃, SiO₂, etc.)

- This compound (Tb(NO₃)₃·6H₂O)

- Flux (e.g., BaCl₂, H₃BO₃) (optional, to promote crystal growth)

- High-purity alumina (B75360) or porcelain crucibles

- Mortar and pestle (agate or porcelain)

- High-temperature muffle furnace

- Deionized water and ethanol (B145695)

2. Step-by-Step Procedure:

- Stoichiometric Calculation: Calculate the required molar ratios of the host precursors and the terbium dopant. The optimal doping concentration of Tb³⁺ often falls between 1 and 5 mol%.

- Mixing: Weigh the calculated amounts of the precursor powders. For uniform mixing, dissolve the this compound in a minimal amount of deionized water and add it to the host precursors. Grind the mixture thoroughly in a mortar and pestle for at least 30 minutes to ensure homogeneity. Alternatively, ball milling can be used for larger batches.

- Drying: Dry the mixture in an oven at 80-100 °C for several hours to remove any residual water.

- Pre-sintering (optional): Place the dried powder in a crucible and heat it at a lower temperature (e.g., 600-800 °C) for 2-4 hours to decompose the nitrates and initiate the reaction.

- Sintering: Transfer the pre-sintered powder to a high-temperature muffle furnace. The sintering temperature and duration are critical and depend on the specific host material. Typical conditions range from 1000 °C to 1500 °C for 2 to 8 hours. A reducing atmosphere (e.g., a mixture of N₂ and H₂) may be required for certain host materials to ensure the terbium ions are in the +3 oxidation state.

- Cooling and Grinding: Allow the furnace to cool down to room temperature naturally. The resulting sintered cake is then ground into a fine powder using a mortar and pestle.

- Washing and Drying: Wash the phosphor powder with deionized water and ethanol to remove any unreacted precursors or flux residues. Dry the final product in an oven at 80-100 °C.

B. Protocol 2: Co-precipitation Method

The co-precipitation method allows for the synthesis of smaller, more uniform particles at lower temperatures compared to the solid-state method. This method involves the simultaneous precipitation of the host and dopant ions from a solution.

1. Materials and Equipment:

- Soluble salts of the host material cations (e.g., Y(NO₃)₃, Gd(NO₃)₃, Al(NO₃)₃)

- This compound (Tb(NO₃)₃·6H₂O)

- Precipitating agent (e.g., ammonium (B1175870) hydroxide, oxalic acid, sodium carbonate)

- Solvent (typically deionized water)

- Beakers, magnetic stirrer, and pH meter

- Centrifuge or filtration setup

- Drying oven and muffle furnace

2. Step-by-Step Procedure:

- Solution Preparation: Prepare aqueous solutions of the host metal nitrates and this compound in the desired stoichiometric ratio.

- Precipitation: While vigorously stirring, slowly add the precipitating agent to the mixed metal nitrate solution. Monitor and adjust the pH of the solution as needed to ensure complete precipitation. A pH value between 8 and 10 is often optimal when using ammonium hydroxide.

- Aging: Continue stirring the resulting suspension for a period of time (typically 1-2 hours) to allow the precipitate to age and for the particle size distribution to narrow.

- Separation and Washing: Separate the precipitate from the solution by centrifugation or filtration. Wash the precipitate several times with deionized water to remove any unreacted ions and byproducts, followed by a final wash with ethanol.

- Drying: Dry the washed precipitate in an oven at 80-120 °C overnight to obtain the precursor powder.

- Calcination: Calcine the dried precursor powder in a muffle furnace. The calcination temperature and duration are crucial for the formation of the desired crystalline phase and typically range from 600 °C to 1200 °C for 2-6 hours.

- Grinding: After cooling to room temperature, gently grind the calcined powder to break up any agglomerates.

III. Data Presentation

The following tables summarize typical quantitative data for the synthesis and properties of terbium-doped green phosphors.

Table 1: Synthesis Parameters for Terbium-Doped Green Phosphors

| Host Material | Synthesis Method | Tb³⁺ Conc. (mol%) | Sintering/Calcination Temp. (°C) | Sintering/Calcination Time (h) |

| Y₃Al₅O₁₂ (YAG) | Solid-State | 1-5 | 1400-1600 | 4-8 |

| Gd₃Ga₅O₁₂ (GGG) | Co-precipitation | 1 | 1200 | 8 |

| KAlSiO₄ | Solid-State | 1.5 | 1000 | 4 |

| LaPO₄ | Co-precipitation | 9 | 900-1100 | 2 |

| CaZn₂(PO₄)₂ | Solid-State | 4 (wt%) | 1100 | 5 |

Table 2: Photoluminescent Properties of Terbium-Doped Green Phosphors

| Host Material | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (%) | Decay Lifetime (ms) |

| Y₃Al₅O₁₂:Tb³⁺ | 275, 368 | 543 | ~80-90 | 2-4 |

| Gd₃Ga₅O₁₂:Tb³⁺ | 266 | 546 | Not Reported | Not Reported |

| KAlSiO₄:Tb³⁺,Li⁺ | 378 | 550 | 42 | Not Reported |

| LaPO₄:Tb³⁺ | VUV, near-UV | 545 | Not Reported | Not Reported |

| CaZn₂(PO₄)₂:Tb³⁺ | 378 | 542 | Not Reported | Not Reported |

IV. Visualizations

Caption: Solid-State Reaction Workflow.

Caption: Co-Precipitation Method Workflow.

References

Application Notes and Protocols: Utilizing Terbium(III) Nitrate Hexahydrate for Metal-Organic Framework Synthesis

Introduction

Terbium(III) nitrate (B79036) hexahydrate (Tb(NO₃)₃·6H₂O) is a key precursor in the synthesis of luminescent metal-organic frameworks (MOFs). MOFs are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Terbium-based MOFs (Tb-MOFs) are of particular interest to researchers in materials science and drug development due to their unique and robust luminescent properties. These properties, stemming from the Tb³⁺ ion's characteristic green emission, make them highly effective for applications in chemical sensing, bio-imaging, and as potential platforms for drug delivery.[1][2]

The synthesis of MOFs is influenced by several factors including the choice of metal precursor, organic linker, solvent system, and reaction conditions such as temperature and time.[2] Terbium(III) nitrate hexahydrate is often favored due to its good solubility in common solvents like N,N-dimethylformamide (DMF) and ethanol, and the nitrate anion's role as a suitable leaving group during the coordination process.

Application Notes

The utility of this compound extends to the creation of a diverse range of Tb-MOFs with tailored properties. The final structure and function of the MOF are largely dictated by the organic linker used in the synthesis.

-

Luminescent Sensing: A primary application of Tb-MOFs is in the field of luminescent sensing.[3][4] The high porosity and large surface area of these materials allow for the efficient adsorption of analytes into the framework.[1][2] The luminescence of the Tb³⁺ ion can be either enhanced or quenched upon interaction with specific molecules or ions, forming the basis for a highly sensitive and selective sensor. For instance, Tb-MOFs have been successfully employed to detect ferric ions (Fe³⁺) and nitroaromatic compounds, which are common environmental pollutants.[3][5][6][7] The sensing mechanism often involves the absorption of excitation energy by the analyte, which reduces the energy transfer efficiency from the organic linker to the Tb³⁺ ion, leading to luminescence quenching.[5]

-

Catalysis: The Lewis acidic nature of the Tb³⁺ centers within the MOF structure allows them to function as heterogeneous catalysts.[1][8] The porous microenvironment of the MOF can concentrate substrate molecules near the active catalytic sites, enhancing reaction rates and selectivity.[8] An example is the use of a Tb-MOF to catalyze the cyanosilylation of aldehydes.[1][8]

-

Drug Delivery: The high porosity and tunable pore sizes of MOFs make them promising candidates for drug delivery systems.[2][9][10] Their large surface area allows for high drug loading capacities.[2][10] While research in terbium-specific MOFs for drug delivery is emerging, the principles established with other lanthanide-based MOFs are applicable. The biodegradability of some MOFs, due to the nature of their coordination bonds, is a critical feature for the controlled release of therapeutic agents.[2]

Experimental Protocols

The solvothermal method is a common and effective technique for synthesizing crystalline Tb-MOFs using this compound. This method involves heating the reactants in a sealed vessel at elevated temperatures.

Protocol 1: Synthesis of a 3D Terbium-MOF for Catalysis

This protocol is adapted from the synthesis of a Tb-MOF using 5,5-dioxo-5H-dibenzo[b,d]thiophene-3,7-dicarboxylic acid (H₂sbdc) as the organic linker.[1][8]

-

Materials:

-

This compound (Tb(NO₃)₃·6H₂O)

-

5,5-dioxo-5H-dibenzo[b,d]thiophene-3,7-dicarboxylic acid (H₂sbdc)

-

Ethanol (EtOH)

-

Deionized Water (H₂O)

-

Diethyl ether

-

-

Procedure:

-

In a 9 mL glass bottle, combine 0.091 g (0.2 mmol) of Tb(NO₃)₃·6H₂O and 0.091 g (0.3 mmol) of H₂sbdc.[1][8]

-

Seal the bottle and place it in a pre-heated oven at 140 °C for 4 days.[1][8]

-

Allow the oven to cool to room temperature over a period of 2 days.

-

Collect the resulting colorless block crystals by filtration.

-

Wash the crystals with methanol and diethyl ether.[1]

-

Dry the final product in a vacuum at room temperature for 24 hours.[1]

-

Protocol 2: Synthesis of Hollow Spherical Terbium-MOFs for Fe³⁺ Detection

This protocol describes the synthesis of hollow Tb-MOF spheres using 1,3,5-benzenetricarboxylic acid (H₃BTC) as the primary ligand and 2,5-thiophenedicarboxylic acid (H₂TDC) as a competitive/protective agent.[5][6]

-

Materials:

-

This compound (Tb(NO₃)₃·6H₂O, 99.9%)[6]

-

1,3,5-benzenetricarboxylic acid (H₃BTC)

-

2,5-thiophenedicarboxylic acid (H₂TDC)

-

N,N-dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve 0.453 g (1 mmol) of Tb(NO₃)₃·6H₂O in 10 mL of DMF.[5][6]

-

In a separate container, dissolve a specific molar ratio of H₃BTC and H₂TDC in 10 mL of DMF (a 1:1 molar ratio of H₃BTC to H₂TDC has been shown to yield strong luminescence).[6]

-

Combine the two solutions in a sealed reaction vessel.

-

Heat the mixture in an oven under solvothermal conditions (specific temperature and time are determined by the desired morphology, but typically in the range of 100-150 °C for 24-72 hours).

-

After cooling to room temperature, collect the resulting hollow spherical Tb-MOFs by filtration.

-

Wash the product with fresh DMF to remove unreacted precursors.

-

Dry the product under vacuum.

-

Data Presentation

Table 1: Synthesis Parameters of Terbium-MOFs using this compound

| MOF Name/Identifier | Organic Linker(s) | Molar Ratio (Tb³⁺:Linker) | Solvent(s) | Temperature (°C) | Time (h) | Key Property |

| Tb-MOF[1][8] | H₂sbdc | 2:3 | EtOH, H₂O | 140 | 96 | Thermally stable up to 500 °C |

| Tb-FTZB-MOF[11] | H₂FTZB | 1:1.5 | DMF, C₂H₅OH, Chlorobenzene | 115 | 72 | High surface area (1220 m²/g) |

| Hollow Tb-MOFs[5][6] | H₃BTC, H₂TDC | 1:1 (H₃BTC:H₂TDC) | DMF | Not specified | Not specified | Hollow spherical morphology |

| cTbMOF[12] | H₃BTC | 1:1 | DMF, H₂O | Not specified | Not specified | Crystalline structure |

Table 2: Performance Characteristics of Terbium-based MOFs

| MOF Name/Identifier | Application | Analyte | Limit of Detection (LOD) | Quenching Constant (Ksv) | Additional Notes |

| Hollow Tb-MOFs[5][6] | Luminescent Sensing | Fe³⁺ (in aqueous solution) | 2.05 μM | 5.8 × 10⁻⁴ M⁻¹ | --- |

| Hollow Tb-MOFs[5][6] | Luminescent Sensing | Fe³⁺ (in DMF) | 0.80 μM | 9.5 × 10⁻⁴ M⁻¹ | --- |

| Tb-MOF[13] | Luminescent Sensing | 3-nitrotoluene | ~350 nM | Not specified | Quantum yield of 18.39% |

| Tb-MOF[13] | Luminescent Sensing | 4-nitro-m-xylene | ~350 nM | Not specified | --- |

| Tb-MOF[1][8] | Catalysis | Cyanosilylation of aldehydes | Not applicable | Not applicable | High Turn Over Number (TON = 460) |

Mandatory Visualizations

Caption: General workflow for the solvothermal synthesis of a Terbium-MOF.

Caption: The "Antenna Effect" in luminescent Terbium-MOFs.

Caption: Luminescence quenching mechanism for analyte detection by a Tb-MOF.

References

- 1. A novel 3D terbium metal–organic framework as a heterogeneous Lewis acid catalyst for the cyanosilylation of aldehyde - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06533E [pubs.rsc.org]

- 2. Biomedical Applications of Metal−Organic Frameworks for Disease Diagnosis and Drug Delivery: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A terbium metal–organic framework with stable luminescent emission in a wide pH range that acts as a quantitative detection material for nitroaromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Hollow terbium metal–organic-framework spheres: preparation and their performance in Fe 3+ detection - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08088A [pubs.rsc.org]